molecular formula C19H18ClFN2O2 B8482294 1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester

Cat. No. B8482294
M. Wt: 360.8 g/mol
InChI Key: TVKPFYWEAITUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indazole-1-carboxylic acid,5-(chloromethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester

Molecular Formula

C19H18ClFN2O2

Molecular Weight

360.8 g/mol

IUPAC Name

tert-butyl 5-(chloromethyl)-3-(3-fluorophenyl)indazole-1-carboxylate

InChI

InChI=1S/C19H18ClFN2O2/c1-19(2,3)25-18(24)23-16-8-7-12(11-20)9-15(16)17(22-23)13-5-4-6-14(21)10-13/h4-10H,11H2,1-3H3

InChI Key

TVKPFYWEAITUOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CCl)C(=N1)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under ice-cooling, to a solution of 3.0 g of tert-butyl 3-(3-fluorophenyl)-5-(hydroxymethyl)-1H-1-indazolecarboxylate in 30 ml methylene chloride were added 1.6 ml of triethylamine and 0.78 ml of methanesulfonyl chloride, and the mixture was stirred at room temperature for one day. To the reaction mixture was added 180 ml of ethyl acetate, and the mixture was sequentially washed with water, 1 N hydrochloric acid, water, saturated aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (toluene), to give 2.74 g of the title compound as yellow crystals.
Quantity
30 mL
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1.6 mL
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0.78 mL
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180 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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